Butyl 3-iodophenyl carbonate
Description
Butyl 3-iodophenyl carbonate is an organoiodine compound characterized by a phenyl ring substituted with an iodine atom at the meta position and a butyl carbonate ester group. This compound is primarily utilized in synthetic organic chemistry as a precursor for synthesizing complex aromatic systems, such as naphthalenophanes, via reactions like the Photo-Dehydro-Diels-Alder (PDDA) method . Its structural features—specifically the iodine atom’s electron-withdrawing effect and the butyl group’s lipophilicity—make it valuable in designing axially chiral molecules and studying atropisomerism dynamics .
Properties
CAS No. |
81577-20-0 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
butyl (3-iodophenyl) carbonate |
InChI |
InChI=1S/C11H13IO3/c1-2-3-7-14-11(13)15-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
DZIPUJQSGOTKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-iodophenyl carbonate can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-iodophenyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonates with different oxidation states.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylates.
Scientific Research Applications
Butyl 3-iodophenyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be employed in the development of biochemical probes and labeling agents for studying biological processes.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of butyl 3-iodophenyl carbonate involves its interaction with specific molecular targets. The carbonate moiety can undergo hydrolysis to release the active iodophenyl group, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Carbonates
The nature and position of halogen substituents significantly influence reactivity and biological activity. For example:
- Iodine vs. Bromine : The 3-iodo derivative (this compound) exhibits superior electronic effects due to iodine’s polarizability, enhancing stability in photochemical reactions compared to bromine analogs .
- Meta vs. Para Substitution : Meta-substituted iodophenyl compounds demonstrate higher steric and electronic compatibility in cycloaddition reactions, whereas para-substituted analogs may hinder regioselectivity .
Alkyl Chain Variations in Carbonate Esters
The length and branching of the alkyl group in carbonate esters modulate solubility and reactivity:
- n-Butyl vs. Methyl: The n-butyl group enhances lipophilicity, improving solubility in nonpolar solvents critical for PDDA reactions, whereas methyl derivatives may require polar solvents .
Comparison with Non-Carbonate Analogs
Maleimide and carbamate derivatives with iodophenyl groups show distinct biological activities:
| Compound | Functional Group | IC₅₀ (μM) | Application |
|---|---|---|---|
| N-(3-Iodophenyl)maleimide | Maleimide | 2.24 | Tyrosinase inhibition |
| Butyl 3-iodophenyl carbamate | Carbamate | N/A | Intermediate in drug synthesis |
- Carbonate vs. Maleimide : Carbonates (e.g., this compound) are more thermally stable, making them preferable for high-temperature reactions, whereas maleimides excel in bioactivity due to electrophilic reactivity .
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